BCBDQVDEKGEUGP-UHFFFAOYSA-N
Description
No direct information on the compound with InChI Key BCBDQVDEKGEUGP-UHFFFAOYSA-N is available in the provided evidence. However, the methodology for analyzing similar compounds can be inferred from the available data on structurally related molecules, as discussed below.
Properties
Molecular Formula |
C25H16N4O2 |
|---|---|
Molecular Weight |
404.429 |
InChI |
InChI=1S/C25H16N4O2/c1-29-14-23(12-26,13-27)24(25(29)17-9-2-3-11-19(17)28-22(25)31)18-10-5-7-15-6-4-8-16(20(15)18)21(24)30/h2-11H,14H2,1H3,(H,28,31) |
InChI Key |
BCBDQVDEKGEUGP-UHFFFAOYSA-N |
SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC6=C5C(=CC=C6)C2=O)(C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights methodologies for comparing compounds based on structural features, physicochemical properties, and bioactivity. Below is a comparative analysis inspired by the frameworks in , and 18:
Table 1: Key Properties of Compounds from Evidence
Structural Similarity Analysis
CAS 1455091-10-7 (YTWDBRIDKWWANA-UHFFFAOYSA-N)
- Similar Compounds :
- 5-Methyl-2-phenoxy-4-carboxylic acid (Similarity: 0.77)
- 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate (Similarity: 0.70) Key Differences: Modifications in aromatic substituents (e.g., phenoxy groups) influence solubility and bioactivity. Higher molecular weight correlates with increased lipophilicity compared to simpler analogs.
CAS 10601-19-1
- Similar Compounds :
- 5-Methoxy-1-methylindole-3-carboxaldehyde (Similarity: 0.97)
- 5-Hydroxy-1H-indole-3-carboxaldehyde (Similarity: 0.91)
- Key Differences : Substituents like methoxy or hydroxy groups alter electronic properties, affecting reactivity and metabolic stability. For example, methoxy derivatives show enhanced stability over hydroxylated analogs.
CAS 1046861-20-4
- Similar Compounds :
- (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87)
- (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.71)
- Key Differences : Halogen substitutions (Br, Cl) significantly impact binding affinity in Suzuki-Miyaura coupling reactions. Boronic acid derivatives with multiple halogens exhibit higher reactivity but lower solubility.
Functional Group Impact
- Carboxylic Acids/Esters (e.g., CAS 1455091-10-7): Improve water solubility but may reduce membrane permeability .
- Indole Derivatives (e.g., CAS 10601-19-1): Enhance interactions with aromatic residues in target proteins, critical for kinase inhibition .
- Boronic Acids (e.g., CAS 1046861-20-4): Facilitate cross-coupling reactions in synthesis but require careful handling due to hydrolytic instability .
Research Findings and Methodological Insights
- Synthetic Strategies : and emphasize multi-step synthesis with Pd-catalyzed cross-coupling (e.g., Suzuki reactions) and esterification as key steps .
- Computational Modeling: Similarity scores (e.g., Tanimoto coefficients) are used to prioritize compounds for screening, balancing structural novelty and synthetic feasibility .
- Bioactivity Optimization : Lipophilic efficiency (LipE) and leadlikeness scores guide the selection of compounds with optimal drug-like properties .
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